N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H25FN4O3 and its molecular weight is 388.443. The purity is usually 95%.
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Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C21H28FN5O2
- Molecular Weight : 401.5 g/mol
- CAS Number : 1049482-45-2
The structure of the compound features a fluorobenzyl group and a morpholinoethyl moiety linked through an oxalamide bond, which is known to enhance biological activity by improving solubility and bioavailability.
This compound is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer cell proliferation and survival.
- Targeting Signaling Pathways : It may modulate critical signaling pathways such as Wnt/β-catenin, which are often dysregulated in cancer.
Efficacy Against Cancer Cells
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 1.9 | |
OVCAR-8 (Ovarian Cancer) | 2.1 | |
NCI/ADR-RES (Drug-resistant) | 1.9 |
These findings indicate that this compound is effective in inhibiting the growth of both drug-sensitive and drug-resistant cancer cells.
Case Studies
- Study on Multidrug Resistance : A study highlighted the compound's ability to overcome multidrug resistance in cancer cells by restoring sensitivity to chemotherapeutic agents. This was evidenced by its effectiveness against the NCI/ADR-RES cell line, which overexpresses P-glycoprotein, a key player in drug resistance mechanisms .
- Inhibitory Effects on Tumor Growth : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor size in murine models of breast and ovarian cancers, suggesting its potential for further development as a therapeutic agent .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-24-8-2-3-17(24)18(25-9-11-28-12-10-25)14-23-20(27)19(26)22-13-15-4-6-16(21)7-5-15/h2-8,18H,9-14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBLKMYRPFZNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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